Product packaging for Sodium 2-(pyridin-2-yl)acetate(Cat. No.:CAS No. 67870-16-0)

Sodium 2-(pyridin-2-yl)acetate

Cat. No.: B1324546
CAS No.: 67870-16-0
M. Wt: 159.12 g/mol
InChI Key: KHFHYDOQKHFOLU-UHFFFAOYSA-M
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Description

Sodium 2-(pyridin-2-yl)acetate (CAS 67870-16-0) is an organic sodium salt with the molecular formula C7H6NNaO2 and a molecular weight of 159.12 g/mol. This compound serves as a valuable precursor and building block in medicinal chemistry and organic synthesis. Its primary research value lies in its role as a key intermediate for constructing more complex, biologically active molecules, particularly in the synthesis of novel heterocyclic compounds. For instance, pyrimidine-pyridine hybrids derived from similar structural motifs have shown promising anti-fibrotic activities in pharmacological research, demonstrating potent inhibitory effects on the proliferation of hepatic stellate cells, which are key drivers in liver fibrosis . The mechanism of action for such derivatives often involves the inhibition of critical targets in disease pathways, such as collagen prolyl-4-hydroxylase (CP4H), making this class of compounds a significant area of investigation for developing new therapeutic agents . The pyridine ring and acetate moiety in its structure make it a versatile synthon for further chemical modifications, including amide coupling reactions and the preparation of various fused heterocycles . Researchers utilize this compound strictly for laboratory research purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans. Proper handling procedures should be followed. It is recommended to store the material sealed in a dry environment at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6NNaO2 B1324546 Sodium 2-(pyridin-2-yl)acetate CAS No. 67870-16-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-pyridin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.Na/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFHYDOQKHFOLU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10987217
Record name Sodium (pyridin-2-yl)acetate
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Molecular Weight

159.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67870-16-0
Record name Sodium pyridine-2-acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (pyridin-2-yl)acetate
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Record name Sodium pyridine-2-acetate
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Synthetic Methodologies for 2 Pyridin 2 Yl Acetate and Its Derivatives

Established Synthetic Routes to 2-(Pyridin-2-yl)acetic Acid and its Esters

The preparation of 2-(pyridin-2-yl)acetic acid and its corresponding esters can be achieved through several established methods. These include traditional esterification and hydrolysis, as well as alternative synthetic routes designed for improved efficiency and economy.

Classical Esterification and Hydrolysis Pathways

A common and straightforward method for the synthesis of 2-(pyridin-2-yl)acetic acid esters is through the esterification of 2-(pyridin-2-yl)acetic acid. This reaction is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the reaction of 2-(pyridin-2-yl)acetic acid with ethanol, when saturated with dry hydrogen chloride, yields ethyl 2-pyridylacetate (B8455688). orgsyn.org The process involves the initial formation of picolyllithium from α-picoline and a lithium reagent, which is then carboxylated using dry ice. orgsyn.org The resulting lithium salt is subsequently esterified. orgsyn.org

Conversely, the hydrolysis of 2-(pyridin-2-yl)acetate esters provides a direct route to the parent carboxylic acid. This is typically achieved by heating the ester with an aqueous acid or base. Care must be taken during this process as 2- or 4-pyridylacetic acids are prone to decarboxylation. nih.gov

Alternative and Atom-Economical Preparations

In the pursuit of more efficient and sustainable synthetic methods, several alternative preparations for 2-(pyridin-2-yl)acetates have been developed. These methods often focus on improving atom economy by minimizing waste and utilizing readily available starting materials.

One such method is the alcoholysis of 2-pyridylacetonitrile. This reaction involves heating the nitrile with an alcohol in the presence of a strong acid, leading to the formation of the corresponding ester. Another approach involves the carbethoxylation of α-picoline . This reaction can be performed using potassium amide as a base to deprotonate the methyl group of α-picoline, followed by reaction with a source of the carbethoxy group, such as diethyl carbonate. orgsyn.org

Three-Component Synthesis Strategies

A notable advancement in the synthesis of pyridylacetic acid derivatives is the development of three-component reactions. These strategies offer a convergent and efficient approach to building molecular complexity in a single step. One such strategy utilizes Meldrum's acid derivatives as key reagents. nih.govacs.orgnih.gov

This method involves the reaction of a pyridine-N-oxide with a Meldrum's acid derivative in the presence of an activating agent like tosyl chloride. nih.govacs.org The resulting intermediate then undergoes ring-opening and decarboxylation upon treatment with a nucleophile, such as an alcohol, to yield the desired substituted pyridylacetate derivative. nih.govacs.org This approach is versatile, allowing for the introduction of various substituents on both the pyridine (B92270) ring and the acetate (B1210297) side chain. acs.org

Functionalization and Derivatization Strategies for the 2-(Pyridin-2-yl)acetate Scaffold

The 2-(pyridin-2-yl)acetate scaffold provides a versatile platform for further chemical modifications. Functionalization can be achieved at two primary locations: the pyridine ring and the carboxylate/ester moiety.

Substitution Reactions on the Pyridine Ring

The pyridine ring of 2-(pyridin-2-yl)acetate is susceptible to various substitution reactions, allowing for the introduction of a wide range of functional groups.

Nucleophilic Aromatic Substitution (SNAr): Pyridines bearing a leaving group at the 2- or 4-position readily undergo nucleophilic aromatic substitution. quimicaorganica.org This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, onto the pyridine ring. For example, the reaction of 2-chloronicotinic acid with aromatic amines can be used to synthesize N-aryl-2-aminonicotinic acid derivatives. researchgate.net

Directed Ortho-Metalation (DoM): This powerful technique allows for the selective functionalization of the pyridine ring at the position ortho to a directing metalating group (DMG). clockss.org By treating a substituted pyridine with a strong base, such as an organolithium reagent, a lithiated intermediate is formed, which can then be quenched with various electrophiles to introduce new substituents. clockss.org

Ring Cleavage and Remodeling: In some cases, the pyridine ring itself can be constructed through the remodeling of other heterocyclic systems. For instance, substituted pyridines can be synthesized from the ring cleavage of (aza)indole or benzofuran (B130515) skeletons. nih.gov

Transformations at the Carboxylate/Ester Moiety

The carboxylate or ester group of 2-(pyridin-2-yl)acetate is a key handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Amide Formation: The ester can be readily converted to the corresponding amide by reaction with an amine. This is a common strategy to introduce new functionalities and is often employed in the synthesis of biologically active compounds. For example, 2-(pyridin-2-yl)acetohydrazide (B1337851) can be prepared from the corresponding ester and then further reacted with isothiocyanates to form thiosemicarbazide (B42300) derivatives. mdpi.com

Reduction: The ester group can be reduced to the corresponding alcohol, 2-(pyridin-2-yl)ethanol, using a suitable reducing agent like lithium aluminum hydride.

Decarboxylation: As mentioned earlier, 2-(pyridin-2-yl)acetic acid and its derivatives can undergo decarboxylation, particularly under harsh conditions, to yield 2-picoline. nih.gov

Alkylation Reactions of Related Pyridyl Systems (e.g., pyridin-2-yl-cyanamides)

The alkylation of pyridine and its derivatives is a fundamental strategy for C-C bond formation. While specific literature on the alkylation of pyridin-2-yl-cyanamides is not extensively detailed, general principles of pyridine chemistry can be applied. The pyridine ring can be functionalized through various methods, including nucleophilic additions and radical reactions.

Direct deprotonation of the pyridine ring, often at position 2, can be achieved using strong bases like butyllithium, sometimes in the presence of additives such as dimethylaminoethanol, to create a nucleophilic center ready for alkylation by electrophiles like aldehydes or alkyl halides. youtube.com Another approach involves the use of radical reactions. For instance, the generation of an acetyl radical from a carboxylic acid, facilitated by an oxidant like silver nitrate, can lead to the alkylation of the pyridine ring. youtube.com These methods provide a platform for C-4 functionalization, accommodating both ionic and radical nucleophiles for alkylation and arylation. rsc.org The broad scope of potential nucleophiles and pyridine substrates makes this a viable strategy for the late-stage functionalization of complex molecules. rsc.org

Construction of Fused and Bridged Heterocyclic Systems Utilizing 2-(Pyridin-2-yl)acetate Precursors

Precursors derived from 2-(pyridin-2-yl)acetate are instrumental in building more complex fused and bridged heterocyclic systems, most notably the indolizine (B1195054) core. Indolizine and its derivatives are significant targets in synthetic chemistry due to their presence in biologically active compounds.

Diverse Synthetic Approaches to Indolizine Derivatives

The synthesis of the indolizine scaffold from 2-(pyridin-2-yl)acetate precursors can be achieved through several modern synthetic strategies, including oxidative cyclizations, radical processes, multicomponent reactions, and transition-metal catalysis.

A novel and efficient method for constructing indolizine derivatives involves the copper/iodine-mediated oxidative cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins. nih.gov This approach provides straightforward access to a variety of 1,3-disubstituted and 1,2,3-trisubstituted indolizines in moderate to excellent yields. nih.gov The reaction is typically performed using a copper salt, such as copper(II) acetate, and molecular iodine as the mediating system. Optimization studies have shown that the combination of Cu(OAc)₂·H₂O, I₂, and an additive like NBu₄Cl in a solvent such as 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures provides high product yields.

The reaction tolerates a wide range of substrates. Various styrene (B11656) derivatives, including those with electron-withdrawing or sterically hindering groups, react effectively. Aliphatic and 1,2-disubstituted alkenes are also suitable substrates, leading to polysubstituted indolizines, albeit sometimes in lower yields. The proposed mechanism involves the single-electron oxidation of the 2-(pyridin-2-yl)acetate to form a radical intermediate. This radical then adds to the alkene, followed by oxidation and an intramolecular nucleophilic attack by the pyridine nitrogen to form a dihydroindolizine intermediate, which is subsequently aromatized to the final indolizine product.

Similarly, an iodine-mediated oxidative cyclization between 2-(pyridin-2-yl)acetate derivatives and alkynes allows for the regio- and chemoselective synthesis of multisubstituted indolizines. This reaction's outcome can be controlled by the reaction conditions to yield different substitution patterns on the indolizine core.

Table 1: Copper/Iodine-Mediated Synthesis of Indolizines from Ethyl 2-(pyridin-2-yl)acetate and Alkenes

Alkene SubstrateProductYield (%)
StyreneEthyl 3-phenylindolizine-1-carboxylate80
4-MethylstyreneEthyl 3-(p-tolyl)indolizine-1-carboxylate75
4-ChlorostyreneEthyl 3-(4-chlorophenyl)indolizine-1-carboxylate72
1H-IndeneEthyl 5H-indeno[1,2-b]indolizine-10-carboxylate40
trans-1,2-DiphenyletheneEthyl 2,3-diphenylindolizine-1-carboxylate35

A novel radical cross-coupling and cyclization strategy has been developed for the synthesis of structurally diverse, methylthio-substituted indolizines from 2-(pyridin-2-yl)acetate derivatives and sulfoxonium ylides. This method provides access to 1,2,3-trisubstituted indolizines in modest yields. The reaction proceeds through a proposed mechanism that begins with an aldol (B89426) condensation between the pyridyl ester and the sulfoxonium ylide. The resulting intermediate is then oxidized to generate a radical, which undergoes tautomerism and subsequent radical transfer, leading to cyclization and aromatization to form the final product. A notable aspect of this transformation is that the sulfoxonium ylide undergoes a unique disproportionation, leading to a previously unseen type of indolizine derivative.

The substrate scope includes various esters of 2-(pyridin-2-yl)acetic acid (e.g., methyl, ethyl) and a range of sulfoxonium ylide derivatives, demonstrating the versatility of this method for creating functionalized indolizines.

Table 2: Radical Cyclization of Pyridyl Esters with Sulfoxonium Ylides

Pyridyl EsterSulfoxonium YlideProductYield (%)
Ethyl 2-(pyridin-2-yl)acetateDimethylsulfoxonium methylideEthyl 2-methyl-3-(methylthio)indolizine-1-carboxylate55
Methyl 2-(pyridin-2-yl)acetateDimethylsulfoxonium methylideMethyl 2-methyl-3-(methylthio)indolizine-1-carboxylate58
Ethyl 2-(pyridin-2-yl)acetatePhenylsulfoxonium methylideEthyl 2-phenyl-3-(methylthio)indolizine-1-carboxylate45

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like indolizines in a single step from simple starting materials. A notable example is the three-component reaction of 2-(pyridin-2-yl)acetates, ynals (alkynyl aldehydes), and alcohols or thiols. scite.ai This approach provides a straightforward, metal-free, and solvent-free route to construct functionalized indolizines. scite.ai The reaction benefits from widely available starting materials, mild conditions, and high efficiency, showcasing good functional group tolerance. scite.ai This domino reaction allows for the rapid assembly of the indolizine core by combining three distinct chemical entities in one pot. scite.ai

A versatile and efficient synthesis of substituted indolizines has been achieved through a copper-catalyzed coupling and cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes. rsc.org This method is advantageous as it proceeds via the cleavage of strong C–F bonds to form the heterocyclic product. rsc.org The reaction provides a straightforward route to a variety of bisubstituted indolizine derivatives in moderate to good yields and shows excellent compatibility with various functional groups. rsc.org

The process is typically catalyzed by copper(I) iodide (CuI) in the presence of a base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMSO. rsc.org The proposed mechanism starts with the coupling between the 2-(pyridin-2-yl)acetate and the gem-difluoroalkene, followed by an intramolecular cyclization facilitated by the copper catalyst, which ultimately leads to the indolizine product after elimination steps. The reaction works well with different esters of 2-(pyridin-2-yl)acetic acid and a range of gem-difluoroalkenes bearing diverse substituents. rsc.org

Table 3: Copper-Catalyzed Synthesis of Indolizines from 2-(Pyridin-2-yl)acetate and Gem-Difluoroalkenes

Pyridyl EsterGem-DifluoroalkeneProductYield (%)
Ethyl 2-(pyridin-2-yl)acetate2-(2,2-difluorovinyl)naphthaleneEthyl 3-(naphthalen-2-yl)indolizine-1-carboxylate82
Methyl 2-(pyridin-2-yl)acetate2-(2,2-difluorovinyl)naphthaleneMethyl 3-(naphthalen-2-yl)indolizine-1-carboxylate74
Isopropyl 2-(pyridin-2-yl)acetate2-(2,2-difluorovinyl)naphthaleneIsopropyl 3-(naphthalen-2-yl)indolizine-1-carboxylate75
Ethyl 2-(pyridin-2-yl)acetate1-(2,2-difluorovinyl)-4-methylbenzeneEthyl 3-(p-tolyl)indolizine-1-carboxylate78

Decarboxylative Cycloaddition and Michael-Type Reactions (e.g., with chromone-3-carboxylic acids)

A significant synthetic application of 2-(pyridin-2-yl)acetate and its corresponding acid, 2-pyridylacetic acid, involves their reaction with chromone-3-carboxylic acids. This transformation proceeds via a doubly decarboxylative Michael-type addition, a powerful carbon-carbon bond-forming strategy. The reaction is typically realized under Brønsted base catalysis and provides access to biologically relevant hybrid molecules containing both pyridine and chromanone or coumarin (B35378) scaffolds. nih.govresearchgate.net

The reaction between 2-pyridylacetic acid hydrochloride and various substituted chromone-3-carboxylic acids results in the formation of 2-(pyridylmethyl)chroman-4-ones in good to very good yields. nih.gov This process involves the loss of two molecules of carbon dioxide, one from each of the carboxylic acid reactants. The versatility of this method allows for the synthesis of a diverse library of hybrid molecules. The general scheme for this reaction is the addition of the pyridylacetic acid to the chromone-3-carboxylic acid, which acts as a carboxylic-acid-activated Michael acceptor. researchgate.net

The scope of this doubly decarboxylative reaction has been explored with various substituted chromone-3-carboxylic acids. The yields for these transformations are generally high, demonstrating the efficiency of this protocol.

Table 1: Doubly Decarboxylative Synthesis of Substituted 2-(Pyridinylmethyl)chroman-4-ones

Entry Chromone-3-carboxylic acid Substituent Product Yield (%)
1 H 2-[(Pyridin-2-yl)methyl]-3,4-dihydro-2H-1-benzopyran-4-one 70
2 6-Chloro 6-Chloro-2-[(pyridin-2-yl)methyl]-3,4-dihydro-2H-1-benzopyran-4-one 85
3 6-Bromo 6-Bromo-2-[(pyridin-2-yl)methyl]-3,4-dihydro-2H-1-benzopyran-4-one 82
4 6-Fluoro 6-Fluoro-2-[(pyridin-2-yl)methyl]-3,4-dihydro-2H-1-benzopyran-4-one 75
5 7-Methoxy 7-Methoxy-2-[(pyridin-2-yl)methyl]-3,4-dihydro-2H-1-benzopyran-4-one 68
6 7-Chloro 7-Chloro-2-[(pyridin-2-yl)methyl]-3,4-dihydro-2H-1-benzopyran-4-one 88

Yields are based on isolated products. Data sourced from mechanistic and synthetic studies. nih.gov

Similarly, the reaction can be applied to coumarin-3-carboxylic acids to furnish 4-(pyridylmethyl)chroman-2-ones. nih.gov

Synthesis of Other Pyridine-Containing Heterocycles (e.g., pyrimidine (B1678525) derivatives, quinolizinone derivatives)

The 2-(pyridin-2-yl)acetate scaffold is a valuable building block for the synthesis of more complex pyridine-containing heterocyclic systems, such as pyrimidines and quinolizinone-related structures like indolizines.

Synthesis of Pyrimidine Derivatives:

A series of novel 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives have been synthesized, showcasing the utility of pyridyl-based starting materials in constructing these important heterocycles. researchgate.netmdpi.comnih.gov The synthesis often involves a multi-step sequence. For instance, a key intermediate, 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid, can be prepared and subsequently coupled with various amines to generate a library of pyrimidine derivatives. mdpi.com

The coupling reaction to form the amide bond typically employs standard peptide coupling reagents. A solution of the carboxylic acid intermediate is treated with 1-Hydroxybenzotriazole (HOBT) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in a suitable solvent system like DMF and DCM. mdpi.com An amine is then added to the activated carboxylic acid to yield the final amide product.

Table 2: Synthesis of Selected 2-(Pyridin-2-yl)pyrimidine Derivatives

Entry Amine Reactant Product Yield (%)
1 4-Fluorobenzylamine Ethyl 6-(5-((4-fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate 77
2 4-Chlorobenzylamine Ethyl 6-(5-((4-chlorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate 82
3 4-Methylbenzylamine Ethyl 6-(5-((4-methylbenzyl)carbamoyl)pyrimidin-2-yl)nicotinate 75
4 3,4-Difluorobenzylamine Ethyl 6-(5-((3,4-difluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate 81

Yields are for the final amide coupling step. Data sourced from studies on novel pyrimidine derivatives. researchgate.netmdpi.com

Synthesis of Indolizine Derivatives (Quinolizinone-related):

While direct synthesis of quinolizinones from 2-(pyridin-2-yl)acetate is less commonly detailed, the closely related indolizine core can be efficiently constructed. A copper-mediated radical oxidative annulation of 2-(pyridin-2-yl)acetate derivatives with α,β-unsaturated carboxylic acids provides an expedient route to substituted indolizines. nih.gov This method demonstrates broad substrate scope and good functional group tolerance, offering a powerful tool for generating complex pyridine-fused heterocycles. nih.gov

Elucidation of Reaction Mechanisms for 2-(Pyridin-2-yl)acetate Transformations (e.g., ionic processes, radical intermediates)

The transformations of 2-(pyridin-2-yl)acetate and its derivatives can proceed through distinct mechanistic pathways, including ionic and radical processes, depending on the reaction conditions and reagents employed.

Ionic Processes:

The doubly decarboxylative Michael-type addition of 2-pyridylacetic acid to chromone-3-carboxylic acids serves as a prime example of an ionic reaction mechanism. nih.gov The process can be envisioned through two potential, closely related ionic pathways:

Initial Michael Addition: The reaction may begin with a classical Michael-type addition of the enolate, generated from 2-pyridylacetic acid under basic conditions, to the activated double bond of chromone-3-carboxylic acid. This is followed by a sequential double decarboxylation event to yield the final product.

Initial Decarboxylation: Alternatively, the reaction could be initiated by the decarboxylation of 2-pyridylacetic acid to form a stabilized pyridin-2-ylmethyl carbanion. nih.gov This potent nucleophile then undergoes a Michael addition to the chromone-3-carboxylic acid. The resulting adduct subsequently loses the second molecule of carbon dioxide to afford the chromanone product. nih.gov

Mechanistic studies, including the successful reaction of chromone-3-carboxylic acid with a pre-formed carbanion equivalent, support the viability of the pathway involving initial decarboxylation of the pyridylacetic acid. nih.gov

Radical Intermediates:

In contrast to ionic pathways, certain transformations of 2-(pyridin-2-yl)acetate derivatives are mediated by radical intermediates. The synthesis of indolizines via the reaction of 2-(pyridin-2-yl)acetate derivatives with α,β-unsaturated carboxylic acids is a key example. nih.gov This reaction is proposed to proceed through a copper-catalyzed radical oxidative annulation.

The proposed mechanism involves:

Radical Generation: The reaction is initiated by the copper catalyst, which facilitates an oxidative decarboxylation of the 2-(pyridin-2-yl)acetate derivative to generate a pyridin-2-ylmethyl radical.

Radical Addition: This radical intermediate then adds to the double bond of the α,β-unsaturated carboxylic acid.

Intramolecular Cyclization: The newly formed radical undergoes an intramolecular cyclization onto the pyridine ring.

Oxidation/Aromatization: Subsequent oxidation and rearomatization steps lead to the final indolizine product.

The involvement of radical intermediates is supported by the nature of the reaction conditions, which often include a metal catalyst capable of single-electron transfer (like copper) and an oxidant. nih.govrsc.org Such radical-based strategies expand the synthetic utility of 2-(pyridin-2-yl)acetate beyond traditional ionic chemistry.

Coordination Chemistry of 2 Pyridin 2 Yl Acetate As a Ligand

Chelation Behavior and Donor Atom Preferences

The flexibility of the 2-(pyridin-2-yl)acetate ligand allows it to adopt different coordination modes depending on the metal ion, the reaction conditions, and the presence of other coordinating molecules.

The most common coordination mode for 2-(pyridin-2-yl)acetate and its derivatives is as a bidentate N,O-chelating ligand. In this arrangement, the ligand forms a stable six-membered chelate ring with a metal center by coordinating through the pyridyl nitrogen atom and one of the carboxylate oxygen atoms.

A clear example of this behavior is observed in zinc(II) complexes derived from the related ligand, imidazo[1,2-a]pyridin-2-ylacetate (IP-2-ac). In the mononuclear complex [Zn(IP-2-ac)₂(H₂O)], two IP-2-ac ligands chelate the zinc(II) ion through a bidentate N,O donor set. researchgate.net This coordination, along with a water molecule, results in a five-coordinate Zn(II) center with a distorted trigonal-bipyramidal geometry. researchgate.net Similarly, studies on copper(II) complexes with the analogous ligand 2-(pyridin-2-yl)ethanol show it coordinating in a bidentate N,O fashion via the pyridine (B92270) nitrogen and the hydroxyl oxygen, highlighting the strong preference for this chelation mode. researchgate.netnih.gov

The carboxylate group of the 2-(pyridin-2-yl)acetate ligand possesses the ability to bridge multiple metal centers, leading to the formation of polynuclear complexes. This bridging capability is demonstrated in the trinuclear zinc complex [Zn₃(IP-2-ac)₆(H₂O)]·11H₂O. In this structure, the imidazo[1,2-a]pyridin-2-ylacetate ligand exhibits both bidentate chelation to one zinc ion and a µ-bridging mode where the carboxylate group links to an adjacent zinc ion. researchgate.net This dual functionality allows for the assembly of a complex trinuclear coordination entity. The versatility of carboxylate bridging is a well-established principle in coordination chemistry, often leading to the formation of one-, two-, or three-dimensional polymeric structures, as seen in various manganese(II) acetate (B1210297) coordination polymers where acetate ions bridge multiple metal centers. nih.gov

The final structure of a metal complex is significantly influenced by the conformation of the ligand and the electronic and steric effects of any substituents on the pyridin-2-ylacetate backbone. The flexibility of the bond between the methylene (B1212753) group and the pyridine ring allows for conformational adjustments to accommodate the geometric preferences of different metal ions.

Substituents on the pyridine ring or the fused ring system, as in the case of imidazo[1,2-a]pyridin-2-ylacetate, can alter the ligand's electron density and steric profile. These changes can dictate whether a mononuclear or polynuclear species is formed. For instance, the synthesis with imidazo[1,2-a]pyridin-2-ylacetic acid yielded both a mononuclear complex, [Zn(IP-2-ac)₂(H₂O)], and a trinuclear one, [Zn₃(IP-2-ac)₆(H₂O)], demonstrating that subtle variations in reaction conditions can favor different structural outcomes from the same ligand. researchgate.net Studies on related zinc carboxylate complexes have also shown that substituents on the carboxylate ligand can determine the nuclearity of the final product; for example, 4-hydroxybenzoate (B8730719) forms a dinuclear paddle-wheel structure, whereas 2-chlorobenzoate (B514982) results in a discrete mononuclear complex. researchgate.net Furthermore, research on Co(II) and Zn(II) complexes with ortho-substituted pyridines has revealed that the nature of the substituent affects not only the coordination geometry but also the crystalline packing and can lead to the formation of different polymorphs. rsc.org

Synthesis and Structural Characterization of Metal Complexes of 2-(Pyridin-2-yl)acetate Derivatives

A wide range of transition metal complexes incorporating 2-(pyridin-2-yl)acetate or its derivatives have been synthesized and characterized, revealing a rich structural diversity.

The 2-(pyridin-2-yl)acetate ligand and its analogues form stable complexes with a variety of transition metals, each exhibiting distinct coordination geometries.

Copper(II): Mononuclear Cu(II) complexes have been synthesized where the analogous ligand 2-(pyridin-2-yl)ethanol coordinates in a bidentate N,O fashion. In [Cu(CH₃COO)₂(C₇H₉NO)₂], the copper ion is in a distorted octahedral environment, coordinated by two 2-(pyridin-2-yl)ethanol ligands and two monodentate acetate ligands. nih.gov

Platinum(II) and Platinum(IV): Platinum complexes featuring the pyridin-2-yl-acetate (pyAc) ligand have been prepared, where pyAc acts as a bidentate N,O-donor, forming a stable six-membered chelate ring. researchgate.net Other related Pt(II) complexes, such as those with C,N-chelating dipyridyl ligands and an acetylacetonate (B107027) co-ligand, adopt a distorted square-planar geometry. nih.govnih.gov Research into cyclometalated platinum compounds has also yielded numerous luminescent Pt(II) and Pt(IV) complexes with substituted pyridine ligands. nih.gov

Nickel(II): The crystal structure of bis(2-hydroxy-2,2-bis(pyridin-2-yl)acetato)nickel(II) has been determined, showcasing a complex where the Ni(II) ion is coordinated by two tridentate ligands derived from a related pyridine acetate structure. researchgate.net

Cobalt(II): Tetrahedral complexes of Co(II) with ortho-substituted pyridine ligands, such as [Co(NCS)₂(2-methylpyridine)₂], have been synthesized, demonstrating distorted tetrahedral geometries. rsc.org

Zinc(II): As previously detailed, zinc(II) forms both mononuclear and trinuclear complexes with imidazo[1,2-a]pyridin-2-ylacetate, displaying five-coordinate, distorted trigonal-bipyramidal geometries. researchgate.net Other Zn(II) complexes with pyridine-containing ligands have been shown to adopt tetrahedral, square pyramidal, and octahedral geometries depending on the co-ligands present. researchgate.netias.ac.innih.gov

Ruthenium(II): Organometallic Ru(II) complexes incorporating the pyridine-2-carboxylato (picolinate) ligand have been synthesized. The crystal structure of one such complex revealed a distorted octahedral RuC₂P₂NO coordination sphere. kaliganjgovtcollege.ac.inresearchgate.net

Palladium(II): While direct complexes with 2-(pyridin-2-yl)acetate are less common in the searched literature, Pd(II) readily forms square-planar complexes with related bidentate N-donor ligands like 2,3-di-2-pyridylpyrazine, as seen in Pd(C₁₄H₁₀N₄)₂₂·CH₃CN. mdpi.com

Manganese(II): Mn(II) acetate has been used to prepare coordination polymers with substituted pyridine N-oxides, resulting in chain structures where pseudo-octahedral Mn(II) centers are bridged by acetate ions and the N-oxide ligand. nih.gov

Cadmium(II): Cd(II) complexes with simple pyridine, such as [Cd(C₅H₅N)₂(S₂CO-n-C₄H₉)₂], feature an octahedral environment around the cadmium atom. nih.gov Other complexes with related N,S-donor pyridine ligands can result in distorted trigonal-bipyramidal geometries. nih.gov

Vanadyl (VO(II)): Oxovanadium(IV) complexes have been synthesized using substituted pyridinyl alcohol ligands, resulting in square pyramidal geometries around the vanadium center. mdpi.com

Single-crystal X-ray diffraction is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms in crystalline metal complexes. This method provides unambiguous information about bond lengths, bond angles, coordination geometry, and intermolecular interactions, which is crucial for understanding the structure-property relationships of these compounds. The structures of the vast majority of the complexes discussed in this article have been elucidated using this technique. researchgate.netnih.govnih.govresearchgate.netnih.govresearchgate.netmdpi.comnih.govnih.govrsc.org

The data obtained from X-ray crystallography allows for a detailed analysis of the coordination environment of the metal center and the binding modes of the 2-(pyridin-2-yl)acetate ligand and its derivatives. For example, it was through single-crystal X-ray diffraction that the bidentate and bridging coordination modes in the zinc complexes [Zn(IP-2-ac)₂(H₂O)] and [Zn₃(IP-2-ac)₆(H₂O)] were confirmed. researchgate.net This technique is indispensable for characterizing novel coordination compounds and rationalizing their chemical and physical properties.

Interactive Table of Representative Crystal Structures

The following table summarizes key crystallographic data for several metal complexes containing 2-(pyridin-2-yl)acetate or related pyridine-based ligands, as determined by single-crystal X-ray diffraction.

CompoundMetal IonCoordination GeometrySpace GroupRef.
[Zn(IP-2-ac)₂(H₂O)]Zn(II)Distorted Trigonal BipyramidalP2₁/c researchgate.net
[Cu(CH₃COO)₂(C₇H₉NO)₂]Cu(II)Distorted OctahedralP-1 nih.gov
[Pt(C₁₀H₅F₂N₂)(C₅H₇O₂)]Pt(II)Distorted Square PlanarP2₁/n nih.gov
[Ni((C₅H₄N)₂C(OH)COO)₂]·CH₃OHNi(II)-P-1 researchgate.net
[Co(NCS)₂(2-chloropyridine)₂]Co(II)Distorted TetrahedralPbcn rsc.org
[Ru(κ¹C-MeOL)(PPh₃)₂(CO)(pic)]·CH₃CNRu(II)Distorted OctahedralP-1 kaliganjgovtcollege.ac.in
[Cd(C₅H₅N)₂(S₂CO-n-C₄H₉)₂]Cd(II)OctahedralP2₁/c nih.gov

Spectroscopic Probes for Characterizing 2-(Pyridin-2-yl)acetate Metal Complexes

A variety of spectroscopic techniques are instrumental in elucidating the structure, bonding, and electronic properties of metal complexes containing the 2-(pyridin-2-yl)acetate ligand. Each method provides unique insights into the coordination environment of the metal ion and the behavior of the ligand upon complexation.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for probing the coordination of the 2-(pyridin-2-yl)acetate ligand to a metal center. The most informative region in the IR spectrum is that of the carboxylate group's stretching vibrations. The free ligand, in its carboxylate form, exhibits a strong asymmetric stretching vibration (νas(COO⁻)) and a weaker symmetric stretching vibration (νs(COO⁻)). The positions of these bands are sensitive to the coordination mode of the carboxylate group.

Upon coordination to a metal ion, the frequencies of these vibrations shift. The magnitude of the separation between the asymmetric and symmetric stretching frequencies, Δν = νas(COO⁻) - νs(COO⁻), is often used to infer the coordination mode of the carboxylate group:

Ionic or Uncoordinated: In the sodium salt of 2-(pyridin-2-yl)acetate, the carboxylate group is essentially ionic.

Monodentate: When the carboxylate group coordinates to a metal ion through only one of its oxygen atoms, the Δν value is typically larger than that of the ionic form.

Bidentate Chelating: When both oxygen atoms of the carboxylate group coordinate to the same metal ion, forming a four-membered ring, the Δν value is significantly smaller than in the ionic form.

Bidentate Bridging: When the carboxylate group bridges two metal centers, the Δν value is generally larger than in the bidentate chelating mode and can be similar to or larger than the monodentate mode.

In addition to the carboxylate stretches, changes in the vibrational modes of the pyridine ring can also indicate coordination. The in-plane and out-of-plane ring deformation bands of the pyridine moiety often shift to higher frequencies upon coordination of the pyridine nitrogen to a metal center. researchgate.netacs.org

Table 1: Representative FTIR Data for Carboxylate Stretching Frequencies in Metal Complexes

Compound/Complexνas(COO⁻) (cm⁻¹)νs(COO⁻) (cm⁻¹)Δν (cm⁻¹)Inferred Coordination Mode
Sodium 2-(pyridin-2-yl)acetate~1590~1410~180Ionic
[Cu(pya)₂(H₂O)₂]~1610~1385~225Monodentate
[Zn(pya)₂]n~1550~1420~130Bidentate Chelating
[Cd(pya)₂(H₂O)]n~1630~1370~260Bidentate Bridging

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for characterizing diamagnetic metal complexes of 2-(pyridin-2-yl)acetate in solution. Both ¹H and ¹³C NMR provide detailed information about the ligand's structure and its electronic environment upon coordination.

In the ¹H NMR spectrum of the free ligand, characteristic signals are observed for the protons of the pyridine ring and the methylene group. Upon coordination to a metal ion, these signals often experience downfield shifts. nih.govresearchgate.net The magnitude of this shift is influenced by several factors, including the Lewis acidity of the metal ion and the geometry of the complex. The protons on the pyridine ring, particularly those closest to the nitrogen atom (α-protons), are generally the most affected, providing clear evidence of coordination. nih.gov

Similarly, the ¹³C NMR spectrum shows distinct resonances for the carbon atoms of the pyridine ring, the methylene group, and the carboxylate group. Coordination to a metal center typically results in a downfield shift of the pyridine carbon signals. The chemical shift of the carboxylate carbon can also be indicative of its coordination mode.

For paramagnetic complexes, NMR spectra are more complex due to the influence of the unpaired electron(s) on the metal center. nih.govnsf.gov This results in significant broadening and large chemical shifts (both upfield and downfield) of the ligand proton signals. nih.govnsf.gov While challenging to interpret, these paramagnetically shifted spectra can provide valuable insights into the magnetic properties and electronic structure of the complex. nih.govnsf.gov

Table 2: Illustrative ¹H NMR Chemical Shift Data (δ, ppm) for 2-(Pyridin-2-yl)acetate and a Diamagnetic Complex

ProtonFree Ligand (D₂O)[Zn(pya)₂] (DMSO-d₆)
Py-H6~8.5~8.7
Py-H4~7.8~8.0
Py-H5~7.3~7.5
Py-H3~7.2~7.4
CH₂~3.8~4.0

Note: Chemical shifts are approximate and can be influenced by the solvent and counter-ions.

UV-Vis spectroscopy provides information about the electronic transitions within the metal complex. The spectra of 2-(pyridin-2-yl)acetate complexes typically show intense absorption bands in the UV region, which are assigned to π→π* and n→π* transitions within the pyridine ring and the carboxylate group.

Coordination to a transition metal ion can give rise to new, lower energy bands in the visible region. These bands are often due to ligand-to-metal charge transfer (LMCT) or d-d transitions. The energy and intensity of these bands are highly dependent on the identity of the metal ion, its oxidation state, and the coordination geometry of the complex. For instance, copper(II) complexes often exhibit a broad d-d absorption band in the visible region, the position of which is sensitive to the ligand field strength and the coordination environment. rsc.org

Some metal complexes of 2-(pyridin-2-yl)acetate, particularly those with d¹⁰ or d⁶ metal ions like zinc(II), cadmium(II), or ruthenium(II), can exhibit luminescence. nih.govrsc.org Upon excitation, these complexes can emit light, a process known as fluorescence or phosphorescence. The emission properties, including the wavelength, lifetime, and quantum yield, are sensitive to the nature of the metal ion and the rigidity of the coordination environment. This has led to interest in using such complexes as luminescent probes and materials. nih.govrsc.org

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying metal complexes with unpaired electrons (paramagnetic species), such as those of copper(II), manganese(II), and iron(III). EPR spectroscopy provides detailed information about the electronic environment of the paramagnetic center.

For example, the EPR spectrum of a copper(II) complex of 2-(pyridin-2-yl)acetate can distinguish between different coordination geometries. The g-values, which are a measure of the interaction of the unpaired electron with the external magnetic field, are anisotropic for complexes in the solid state or in frozen solution. The relationship between the g-values (g|| and g⊥) can indicate the ground electronic state of the copper(II) ion and thus provide insight into its coordination geometry (e.g., elongated octahedral, square pyramidal, or trigonal bipyramidal). researchgate.net Furthermore, hyperfine coupling of the unpaired electron with the copper nucleus (I = 3/2) can provide information about the degree of covalency in the metal-ligand bonds.

Table 3: Representative EPR g-values for Copper(II) Complexes

Complex Geometryg-value RelationshipGround State
Elongated Octahedral/Square Planarg
Compressed Octahedral/Trigonal Bipyramidalg⊥ > g

Mass spectrometry is a crucial tool for determining the molecular weight and confirming the composition of 2-(pyridin-2-yl)acetate metal complexes. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of coordination compounds as it is a soft ionization technique that can often transfer intact complex ions from solution to the gas phase. uvic.ca The resulting mass spectrum will show peaks corresponding to the molecular ion of the complex, or fragments resulting from the loss of labile ligands. uvic.ca The isotopic pattern of the peaks can be used to confirm the presence and number of metal atoms in the complex. uvic.ca

Electron Ionization (EI) mass spectrometry can also be used, although it is a harder ionization technique that often leads to more extensive fragmentation of the complex. The fragmentation pattern can sometimes provide structural information about the ligand and its coordination.

Supramolecular Architectures and Coordination Polymers Incorporating Pyridylacetate Ligands

The bifunctional nature of the 2-(pyridin-2-yl)acetate ligand, with its distinct pyridine and carboxylate donor groups, makes it an excellent building block for the construction of supramolecular architectures and coordination polymers. researchgate.netrsc.orgdntb.gov.uaworktribe.com By carefully selecting the metal ion and reaction conditions, a variety of extended structures with different dimensionalities (1D, 2D, and 3D) can be synthesized. researchgate.net

In these structures, the 2-(pyridin-2-yl)acetate ligand can adopt various coordination modes, bridging multiple metal centers to form chains, layers, or open frameworks. rsc.orgresearchgate.net The final architecture is influenced by several factors, including:

The coordination preference of the metal ion: Different metal ions have different preferred coordination numbers and geometries, which dictates how the ligands will arrange around them.

The molar ratio of metal to ligand: Varying the stoichiometry can lead to the formation of different structural motifs.

Non-covalent interactions: Hydrogen bonding, π-π stacking, and van der Waals forces play a crucial role in the assembly and stabilization of the supramolecular structures. nih.gov

The resulting coordination polymers can exhibit interesting properties, such as porosity, catalytic activity, or luminescence, which are often a consequence of their well-defined, extended structures. beilstein-journals.org The field of crystal engineering utilizes the principles of molecular recognition and self-assembly to design and synthesize new coordination polymers with desired structures and functions based on ligands like 2-(pyridin-2-yl)acetate. researchgate.netdntb.gov.uaworktribe.comnih.gov

Catalytic Applications of 2 Pyridin 2 Yl Acetate Derived Metal Complexes

Homogeneous Catalysis Mediated by Pyridylacetate Metal Complexes

In homogeneous catalysis, the catalyst and reactants exist in the same phase, which allows for high selectivity and activity under mild conditions. acs.org The metal center and the surrounding ligands are the key determinants of catalyst performance. acs.org Pyridine-containing ligands are particularly prevalent due to their robust coordination chemistry and their ability to influence the electronic properties of the metal center. acs.orgrsc.org

Carbon-carbon bond formation is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for this purpose. acs.orgwikipedia.orglibretexts.org The efficiency and selectivity of these reactions are highly dependent on the nature of the ligands coordinated to the palladium center. organic-chemistry.orgbeilstein-journals.orgnih.gov

Palladium(II) complexes bearing various functionalized pyridine (B92270) ligands have been shown to be effective precatalysts for both Suzuki-Miyaura and Heck cross-coupling reactions. acs.org The electronic properties of the pyridine ligand, whether electron-donating or electron-withdrawing, significantly alter the physicochemical characteristics of the palladium complex, thereby influencing catalytic activity. acs.org For instance, in the Heck-Matsuda reaction, commercially available, simple pyridine-based ligands can significantly improve the yields of arylation reactions involving challenging acyclic olefins. rsc.org While direct catalytic data for a simple 2-(pyridin-2-yl)acetate-palladium complex in these specific reactions is not extensively detailed in seminal reports, the established importance of the pyridine moiety in tuning the reactivity of palladium catalysts underscores the potential of pyridylacetate complexes in this domain. The combination of a soft nitrogen donor (pyridine) and a hard oxygen donor (acetate) in the 2-(pyridin-2-yl)acetate ligand can offer unique stability and reactivity profiles for the metal center, which is a desirable trait in designing effective C-C coupling catalysts.

The formation of carbon-heteroatom bonds, particularly carbon-nitrogen (C-N) bonds, is fundamental to the synthesis of numerous pharmaceuticals, agrochemicals, and materials. acs.org Amides, for example, are essential building blocks in many biologically active molecules. researchgate.net Transition-metal catalysis provides a powerful method for constructing these bonds. researchgate.net

Pyridine-amide based ligands are of significant interest as they offer both structural flexibility and dual functional groups (pyridine and amide) that can coordinate to a metal ion. rsc.org This has led to the development of various supramolecular assemblies and catalysts. While many C-N coupling reactions, like the Buchwald-Hartwig amination, traditionally use phosphine (B1218219) ligands, there is growing interest in nitrogen-based ligands. nih.gov Copper-catalyzed systems, for instance, have been developed for the cross-coupling of pyridin-2-amines with methyl ketones to produce N-(2-pyridyl)-α-ketoamides, demonstrating a practical approach to forming both C-N and C=O bonds in one transformation. researchgate.net

The structure of 2-(pyridin-2-yl)acetate makes its derivatives suitable for participating in or facilitating amidation reactions. The pyridyl nitrogen can act as a directing group or a ligand to a metal center, while the acetate (B1210297) portion can be involved in the reaction mechanism or be modified. For example, pyridylidene amines (PYAs), which feature a pyridine ring linked to an amide, are recognized as electronically flexible ligands that impart high activity in catalysis. researchgate.net

The development of efficient and selective catalysts for the electrochemical reduction of carbon dioxide (CO₂) into value-added chemicals and fuels is a central goal in sustainable energy research. chemrxiv.org Iron, cobalt, and nickel complexes featuring polypyridyl ligands are among the most studied earth-abundant metal catalysts for this purpose. rsc.orgchemrxiv.orgacs.org The ligand's structure, particularly the environment around the metal center (the second coordination sphere), plays a critical role in determining the catalyst's selectivity and efficiency. chemrxiv.org

For example, iron complexes with ligands incorporating multiple pyridine groups, such as 6-(1,1-di(pyridin-2-yl)ethyl)-2,2′-bipyridine, have been systematically studied. chemrxiv.org Introducing functional groups like secondary amines into the ligand framework can create a local proton source, which is proposed to be crucial for facilitating the C–O bond cleavage in CO₂ to form carbon monoxide (CO) and water, while suppressing the competing hydrogen evolution reaction (HER). chemrxiv.org The active intermediate in pyridine-catalyzed CO₂ reduction has been proposed to be an adsorbed 2-pyridinide species, which facilitates hydride transfer to the CO₂ molecule. nih.gov

Similarly, molecular complexes are being investigated for catalytic hydrogen (H₂) production. Nickel(II) bis(diphosphine) complexes have demonstrated efficiency as electrocatalysts for H₂ production, with catalytic rates influenced by electronic effects and the presence of water. nih.gov Although specific studies focusing exclusively on 2-(pyridin-2-yl)acetate complexes for CO₂ reduction or H₂ production are emerging, the extensive research on related polypyridyl systems highlights the vital role of the pyridine motif in stabilizing reduced metal centers and mediating proton and electron transfer steps essential for these redox transformations. rsc.orgchemrxiv.orgnih.gov

Derivatives of 2-(pyridin-2-yl)acetate are highly effective precursors for the synthesis of indolizines, a class of nitrogen-containing heterocyclic compounds with significant biological activity. organic-chemistry.orgacs.org Various catalytic and non-catalytic methods have been developed that utilize the unique reactivity of the 2-(pyridin-2-yl)acetate scaffold.

A prominent method involves the copper/I₂-mediated oxidative cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins. organic-chemistry.org This approach provides a direct and efficient route to 1,3-disubstituted and 1,2,3-trisubstituted indolizines in good yields. organic-chemistry.org The reaction is believed to proceed through a radical pathway involving single-electron oxidation, radical addition, and subsequent intramolecular cyclization. organic-chemistry.org Another innovative approach uses copper catalysis to mediate the cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes, which proceeds via the cleavage of C-F bonds to afford various bisubstituted indolizines. rsc.org

Furthermore, metal-free, three-component reactions have been developed. One such method involves the reaction of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols, which proceeds without a catalyst or solvent to construct functionalized indolizines efficiently. acs.org

Catalyst / PromoterCoupling PartnerProduct TypeYield (%)Reference
Cu(OAc)₂·H₂O / I₂Styrenes1,3-Disubstituted Indolizinesup to 80% organic-chemistry.org
CuIgem-DifluoroalkenesBisubstituted IndolizinesModerate to Good rsc.org
IodineAlkynesSubstituted IndolizinesGood organic-chemistry.org
PivOH (catalyst)Ynals and Alcohols/Thiols3-(O/S)-Substituted Indolizinesup to 82% acs.org
None (O₂ atmosphere)Ynals3-Acylated IndolizinesVery Good organic-chemistry.org

Computational and Theoretical Investigations of 2 Pyridin 2 Yl Acetate Systems

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For 2-(pyridin-2-yl)acetate systems, these calculations have been instrumental in elucidating their three-dimensional structures and the distribution of electrons within the molecule, which dictates their chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost. nih.govnih.gov It has been widely applied to study the molecular structures and properties of 2-(pyridin-2-yl)acetate and its complexes. researchgate.netlookchem.com DFT calculations allow for the optimization of molecular geometries, providing accurate predictions of bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net These calculated geometries can be compared with experimental data, such as those from X-ray crystallography, to validate the computational model. researchgate.net

For instance, DFT has been used to model the structures of metal complexes of 2-(pyridin-1-ium-1-yl) acetate (B1210297), a related zwitterionic form. researchgate.netlookchem.com These studies have successfully predicted the coordination geometries around the metal centers, such as octahedral and square-planar arrangements, and have calculated key structural parameters. researchgate.netlookchem.com Furthermore, DFT is employed to calculate various molecular properties, including infrared (IR) spectra, which can aid in the interpretation of experimental spectroscopic data. researchgate.net

A theoretical approach based on DFT was developed to determine the electronic Huynh parameter for bidentate ligands, which is a measure of their electron-donating ability. acs.org This method involves calculating the ¹³C chemical shift of a specific carbene carbon in model palladium complexes. acs.org Strong correlations between the calculated and experimental chemical shifts were observed, demonstrating the predictive power of this DFT-based approach for estimating the electronic properties of bidentate ligands. acs.org

HOMO-LUMO Analysis and Electronic Transitions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior of a molecule. irjweb.comaimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. aimspress.comnih.gov

For 2-(pyridin-2-yl)acetate systems and their complexes, HOMO-LUMO analysis provides insights into their electronic transitions and charge transfer characteristics. researchgate.netlookchem.comaimspress.com A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily excited. nih.gov In the context of metal complexes, this analysis can help understand the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT). researchgate.net

Time-dependent DFT (TD-DFT) calculations are often performed to compute the energies of singlet excited states, which helps in interpreting UV-Vis absorption spectra. nih.gov By correlating computational and experimental data, including absorption and emission maxima, a deeper understanding of the electronic structure and the factors influencing the HOMO-LUMO energy gap can be achieved. nih.gov This knowledge is valuable for designing new molecules with specific electronic and optical properties.

ParameterDescriptionSignificance in 2-(Pyridin-2-yl)acetate Systems
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the electron-donating ability of the molecule. A higher HOMO energy suggests a better electron donor.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the electron-accepting ability of the molecule. A lower LUMO energy suggests a better electron acceptor.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A key indicator of chemical reactivity and kinetic stability. A smaller gap often correlates with higher reactivity.
Electronic Transitions Excitation of an electron from an occupied to an unoccupied orbital.Can be predicted using methods like TD-DFT and helps in understanding UV-Vis absorption spectra and the nature of excited states (e.g., MLCT, LLCT).

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain through experiments alone. For reactions involving 2-(pyridin-2-yl)acetate systems, these models can map out the entire reaction landscape, from reactants to products, including the high-energy transition states that govern the reaction rate.

Exploration of Reaction Pathways and Transition States

Computational methods, particularly DFT, are extensively used to explore potential reaction pathways for various chemical transformations. nih.gov This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them on the potential energy surface. By identifying the lowest energy pathway, the most likely mechanism for a reaction can be determined.

For example, computational studies can elucidate the mechanisms of reactions such as nucleophilic aromatic substitution or radical additions involving the pyridine (B92270) ring of 2-(pyridin-2-yl)acetate. The calculations can reveal whether a reaction proceeds through a stepwise or concerted mechanism and can identify key intermediates that may be too transient to be observed experimentally. In the context of metal-catalyzed reactions, computational modeling can shed light on the role of the catalyst in lowering the activation energy and guiding the reaction towards a specific product. sigmaaldrich.com

Theoretical Studies on Metal-Ligand Interactions and Coordination Behavior

The 2-(pyridin-2-yl)acetate anion is an excellent ligand for a wide variety of metal ions due to the presence of both a nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylate group, allowing for various coordination modes. Theoretical studies provide a detailed picture of the nature of the metal-ligand bond and the factors that influence the stability and structure of the resulting coordination complexes.

DFT calculations are a primary tool for investigating metal-ligand interactions. nih.gov These studies can predict the preferred coordination geometry of the metal complex, whether it be tetrahedral, square planar, or octahedral, by calculating the energies of different possible arrangements. researchgate.netlookchem.com The calculations also provide information on the strength of the metal-ligand bonds and the electronic structure of the complex.

Advanced Materials Science and Chemical Engineering Applications

Design of Functional Materials with Tunable Photophysical Properties

While research specifically detailing the photophysical properties of Sodium 2-(pyridin-2-yl)acetate is limited, the core structure, 2-(pyridin-2-yl)acetate, is a key ligand in the synthesis of coordination complexes with interesting luminescent characteristics. The pyridine-containing moiety plays a crucial role in the electronic transitions within these materials, influencing their emission spectra.

Detailed Research Findings:

Researchers have successfully synthesized and studied various metal complexes incorporating ligands derived from or related to 2-(pyridin-2-yl)acetic acid. These studies demonstrate the potential for creating materials with tunable light-emitting properties.

Boron(III) Diaryl Complexes: A study on pyridine-pyrazolate bound boron(III) diaryl complexes showcased how the pyridine (B92270) scaffold contributes to creating fluorescent dyes. nih.gov These complexes exhibit significant Stokes shifts, high quantum efficiency, and notable chemical stability. The fluorescence arises from intramolecular charge transfer (ICT) from the electron-rich part of the ligand to the electron-deficient boron center. nih.gov One such complex demonstrated dual emission, suggesting its potential as a sensor based on H-Bond quenching. nih.gov

Cycloplatinated(II) Complexes: In another area of research, cycloplatinated(II) complexes featuring 2-vinylpyridine (B74390) and various phosphine (B1218219) ligands have been investigated. nih.gov These complexes are luminescent in the solid state at both room and low temperatures, with emissions in the yellow-orange region of the spectrum. The emissions are brighter at 77 K due to the increased rigidity of the molecular structure. nih.gov The character of the emission is described as a mix of intraligand charge transfer (ILCT) and metal-to-ligand charge transfer (MLCT), originating from the cyclometalated ligand. nih.gov

These examples highlight that the pyridin-2-yl-acetate ligand, obtainable from its sodium salt, is a valuable component for designing new luminescent materials. The specific properties of the final material can be tuned by the choice of the central metal atom and other ancillary ligands.

Table 1: Photophysical Properties of Related Pyridine-Based Metal Complexes

Complex TypeEmission RangeKey FeaturesPotential Applications
Boron(III) Pyridine-Pyrazolate Complexes Varies (Large Stokes Shift up to 263 nm)High quantum efficiency; Dual emission; Long excited-state lifetime. nih.govFluorescent probes, Sensors. nih.gov
Cycloplatinated(II) 2-Vinylpyridine Complexes Yellow-Orange (~550 nm)Solid-state luminescence; Brighter emission at 77 K. nih.govLight-emitting materials. nih.gov

Integration into Polymer Formulations for Enhanced Thermal Stability and Chemical Resistance

There is currently limited specific research available from the search results on the direct integration of this compound into polymer formulations for the explicit purpose of enhancing thermal stability and chemical resistance.

Exploitation in Selective Adsorption and Separation Technologies

The use of this compound for creating Metal-Organic Frameworks (MOFs) or other structures for selective adsorption and separation technologies is not extensively documented in the available research.

Application as Precursors for Complex Organic Material Synthesis

The true strength of this compound in materials science lies in its role as a versatile precursor or intermediate for the synthesis of more complex organic molecules and materials. The pyridine and acetate (B1210297) functionalities provide two distinct reaction sites, enabling its use as a foundational building block.

Detailed Research Findings:

The ester analogue, Pyridin-2-yl acetate, is widely used as an intermediate in materials chemistry due to its reactive ester group and the unique electronic and steric properties of its aromatic pyridine moiety.

Heterocyclic Structures: The compound serves as a building block in the synthesis of complex heterocyclic structures, which are valuable scaffolds in materials development.

Indolizine (B1195054) Synthesis: Ethyl 2-(5-methylpyridin-2-yl)acetate, a related derivative, is used in the synthesis of indolizines through dual catalytic systems.

Cyclopropane (B1198618) Derivatives: This same ethyl ester has been utilized to create cyclopropane derivatives under gold/silver catalysis.

Palladium Complexes: In the field of organometallics, the reaction of related bis(N-heterocyclic carbene) ligands with palladium acetate demonstrates how the acetate group can be involved in transmetalation reactions to form new, functional palladium complexes. acs.org

The utility of this compound as a precursor stems from its ability to introduce the pyridin-2-yl-methyl group into a target molecule, which is a key step in building larger, functional organic systems.

Table 2: Examples of Complex Materials Synthesized from Related Pyridine-Acetate Precursors

PrecursorSynthetic TargetCatalysis/Reaction TypeReference
Pyridin-2-yl AcetateComplex HeterocyclesOrganic Synthesis
Ethyl 2-(5-methylpyridin-2-yl)acetateIndolizinesDual Catalytic Systems
Ethyl 2-(5-methylpyridin-2-yl)acetateCyclopropane DerivativesGold/Silver Catalysis
Bis(carbene) LigandsPalladium ComplexesTransmetalation with Palladium Acetate acs.org

Development of Molecular Probes for Biochemical Research

The structural framework of this compound is highly relevant to the development of molecular probes for biochemical research. Its parent acid, 2-(Pyridin-2-yl)acetic acid hydrochloride, is classified as a biochemical reagent used for life science research. medchemexpress.com

The potential for creating molecular probes is often linked to fluorescence. As discussed in section 6.1, ligands based on the pyridine structure can form highly fluorescent complexes with elements like boron. nih.gov These organoboron complexes are noted for their high structural diversity and unique fluorescence properties. nih.gov Key attributes for a molecular probe include a high absorption coefficient, high quantum yield, and significant photo- and chemical stability, all of which have been demonstrated in pyridine-based boron complexes. nih.gov The extended excited-state lifetime of these compounds compared to traditional dyes makes them particularly suitable for analytical applications that require a longer observation window. nih.gov Therefore, this compound represents a valuable starting material for synthesizing novel fluorescent probes for use in chemical biology and biochemical assays. nih.govchemscene.com

Q & A

Q. What are the optimal synthetic conditions for preparing Sodium 2-(pyridin-2-yl)acetate derivatives?

  • Methodological Answer : this compound derivatives can be synthesized via palladium-catalyzed α-arylation of ethyl 2-(pyridin-2-yl)acetate with heteroaryl halides. Key conditions include:
  • Catalyst : Pd(OAc)₂ with XPhos ligand (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) for steric stabilization .
  • Solvent : Toluene at 110°C for 24 hours.
  • Base : K₃PO₄ to deprotonate the α-C–H bond.
  • Yields : Up to 92% for derivatives like ethyl 2-(pyridin-2-yl)-2-(quinolin-6-yl)acetate .
  • Critical Note : Avoid enolization of the acetate group, which may inhibit catalysis by coordinating to Pd .

Q. How should researchers handle this compound safely in the lab?

  • Methodological Answer : While no specific SDS exists for the sodium salt, analogous pyridinyl acetates (e.g., 2-(pyridin-3-yl)acetic acid) require:
  • Protective Equipment : Eye protection (H319) and gloves to prevent irritation .
  • Ventilation : Store in sealed containers in well-ventilated areas (P403+P233) .
  • Spill Management : Neutralize with inert absorbents and dispose via certified waste handlers .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound complexes?

  • Methodological Answer : Use SHELX programs for refinement:
  • SHELXL : For small-molecule refinement, especially with high-resolution data (<1.0 Å) to model disorder in pyridine rings .
  • Challenges : Dynamic disorder in the acetate group may require restraints (e.g., DFIX, SIMU) to stabilize refinement .
  • Validation : Check R-factor convergence (R₁ < 5%) and Hirshfeld surface analysis for intermolecular interactions .

Q. What spectroscopic and computational methods elucidate tautomerism in pyridinyl acetate derivatives?

  • Methodological Answer : Study tautomeric equilibria using:
  • NMR : Monitor proton shifts in DMSO-d₆ to detect enol ↔ keto transitions (e.g., δ 12–14 ppm for enolic OH) .
  • UV-Vis : Track π→π* transitions (250–300 nm) to infer conjugation changes during tautomerism .
  • DFT Calculations : Compare relative energies of tautomers (e.g., proton-transfer pathways with B3LYP/6-311++G**) .

Q. How can contradictory catalytic efficiency data in α-arylation reactions be resolved?

  • Methodological Answer : Analyze variables systematically:
  • Ligand Effects : Bulky ligands (XPhos) outperform PPh₃ due to reduced Pd coordination by the pyridinyl group .
  • Substrate Scope : Electron-deficient heteroaryl halides (e.g., 6-bromoquinoline) enhance reactivity vs. electron-rich analogs .
  • Kinetic Studies : Use stopped-flow UV-Vis to measure rate constants and identify rate-limiting steps (e.g., oxidative addition) .

Q. What strategies mitigate data discrepancies in crystallographic vs. solution-phase structural studies?

  • Methodological Answer : Cross-validate using:
  • SC-XRD : Resolve solid-state conformation (e.g., planar vs. twisted pyridine rings) .
  • Solution NMR : Compare J-coupling constants (e.g., vicinal H–H couplings) to assess dynamic flexibility .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) on conformational stability .

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